molecular formula C19H19N5O3 B7565164 4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide

4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide

Cat. No. B7565164
M. Wt: 365.4 g/mol
InChI Key: ADXPQNXEWBSYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as PPNDS and has a molecular formula of C21H21N5O3.

Mechanism of Action

The mechanism of action of PPNDS is not fully understood. However, it has been suggested that it works by inhibiting specific enzymes and proteins involved in cell growth and inflammation. PPNDS has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPNDS has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes and proteins involved in cell growth and inflammation. PPNDS has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using PPNDS in lab experiments is its potential as a novel anti-cancer agent. It has also shown promising results as an anti-inflammatory agent. However, one of the limitations of using PPNDS is that its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on PPNDS. One area of research is to further understand its mechanism of action and identify specific targets for its anti-cancer and anti-inflammatory properties. Another area of research is to develop new methods for synthesizing PPNDS and its derivatives, which may have improved properties for specific applications. Additionally, PPNDS may have potential applications in other fields such as agriculture and materials science, and further research is needed to explore these possibilities.

Synthesis Methods

PPNDS can be synthesized using various methods, including the reaction of 4-amino-3-nitrobenzoic acid with 4-propylphenylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

PPNDS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. PPNDS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-2-3-12-4-6-13(7-5-12)16-11-18(23-22-16)21-19(25)14-8-9-15(20)17(10-14)24(26)27/h4-11H,2-3,20H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXPQNXEWBSYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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